molecular formula C8H8BrF2N B11820093 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine

Cat. No.: B11820093
M. Wt: 236.06 g/mol
InChI Key: YYLUGMJNNOAIHB-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8BrF2N It is a derivative of phenylethylamine, featuring bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine typically involves the bromination and fluorination of phenylethylamine derivatives. One common method includes the reaction of 4-bromo-2,6-difluoroaniline with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylethylamines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: A related compound with similar substituents but different functional groups.

    2-Bromo-1-(2,6-difluorophenyl)ethan-1-one: Another related compound with a ketone functional group.

Uniqueness

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine is unique due to its specific combination of bromine and fluorine substituents on the phenylethylamine backbone.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1-2,12H2

InChI Key

YYLUGMJNNOAIHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCN)F)Br

Origin of Product

United States

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